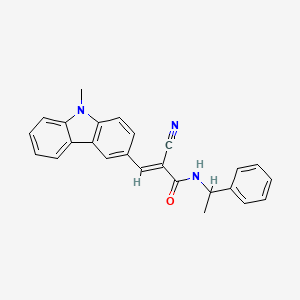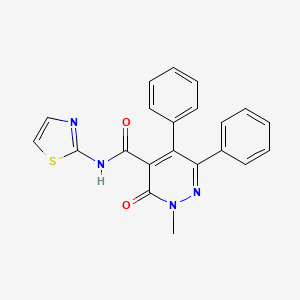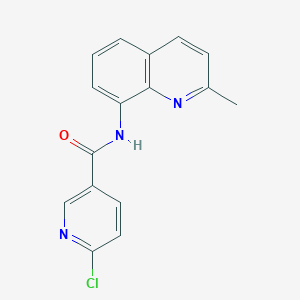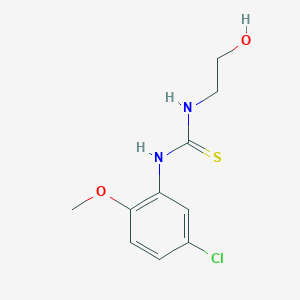![molecular formula C23H28N2O3S B4876042 methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate](/img/structure/B4876042.png)
methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate, also known as MCB, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. MCB belongs to the class of thioamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of protein tyrosine phosphatases by binding to the catalytic site of the enzyme. This leads to the inhibition of cell signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cellular membranes. In addition, this compound has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in organic solvents, which makes it suitable for a wide range of assays. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which limits its use in some assays.
Direcciones Futuras
There are several future directions for the study of methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate. One direction is to investigate its potential use as a fluorescent probe for imaging of biological systems. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of protein tyrosine phosphatases. Furthermore, this compound could be studied for its potential use in the treatment of bacterial and viral infections.
Métodos De Síntesis
The synthesis of methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with anilinocarbonothioylcyclohexylamine in the presence of a base and a solvent. The reaction yields this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Methyl 3-{[(anilinocarbonothioyl)(cyclohexyl)amino]methyl}-4-methoxybenzoate has been studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer, antimicrobial, and antiviral activities. This compound has also been studied for its ability to inhibit protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging of biological systems.
Propiedades
IUPAC Name |
methyl 3-[[cyclohexyl(phenylcarbamothioyl)amino]methyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-27-21-14-13-17(22(26)28-2)15-18(21)16-25(20-11-7-4-8-12-20)23(29)24-19-9-5-3-6-10-19/h3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGRUWDJWXXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN(C2CCCCC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![4-{[3-[(cyclopentylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4875979.png)
![3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4875983.png)
![N-(4-chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4875991.png)
![N-(4-methoxyphenyl)-2-{[(propylamino)carbonyl]amino}benzamide](/img/structure/B4876012.png)
![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B4876016.png)

![N-[3-(1-azepanyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4876034.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)

![N-(3-bromophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4876054.png)


